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Tungsten nitride - 37359-53-8

Tungsten nitride

Catalog Number: EVT-1795297
CAS Number: 37359-53-8
Molecular Formula: N2W3-
Molecular Weight: 579.5 g/mol
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Product Introduction

Source and Classification

Tungsten nitride can be classified into several categories based on its stoichiometry and crystalline structure. The most notable forms include:

  • Cubic Tungsten Nitride (βWN\beta-\text{WN}): Commonly used in hard coatings due to its hardness and wear resistance.
  • Hexagonal Tungsten Nitride (δWN\delta-\text{WN}): Noted for its catalytic properties, particularly in hydrogen evolution reactions.

Tungsten nitride is primarily sourced from tungsten oxides through nitridation processes, which involve the reaction of tungsten oxides with nitrogen or ammonia under controlled conditions.

Synthesis Analysis

Methods of Synthesis

The synthesis of tungsten nitride can be achieved through several methods:

  1. Nitridation of Tungsten Oxides:
    • This process typically involves heating tungsten oxides (e.g., tungsten trioxide) in an ammonia atmosphere. The reaction can be represented as:
    WO3+3NH3WN+3H2O\text{WO}_3+3\text{NH}_3\rightarrow \text{WN}+3\text{H}_2\text{O}
    This method allows for control over the particle size and morphology of the resulting tungsten nitride .
  2. Chemical Vapor Deposition (CVD):
    • CVD techniques are employed to produce thin films of tungsten nitride. This involves the deposition of tungsten precursors in a gaseous state onto substrate materials, where they react to form a solid film .
  3. High-Pressure Synthesis:
    • A novel approach involves applying high pressure (up to 15 GPa) and high temperature (1400°C to 1700°C) to promote the formation of hexagonal tungsten nitride. This method enhances the reaction kinetics and yields higher purity products .
  4. Sol-Gel Process:
    • The sol-gel method enables the synthesis of nanoscale tungsten nitride by forming a precursor solution that undergoes gelation followed by nitridation .

Technical Details

The choice of synthesis method affects the properties of tungsten nitride, including its phase stability, hardness, and catalytic activity. For instance, introducing transition metals during synthesis can enhance catalytic performance for applications such as hydrogen evolution .

Molecular Structure Analysis

Structure and Data

Tungsten nitride exhibits distinct structural characteristics depending on its phase:

  • Cubic Phase (βWN\beta-\text{WN}):
    • This phase has a face-centered cubic lattice structure, contributing to its hardness.
  • Hexagonal Phase (δWN\delta-\text{WN}):
    • The hexagonal structure is characterized by a layered arrangement that facilitates catalytic activity.

Crystallographic data show that the lattice parameters vary with nitrogen content and synthesis conditions, affecting the material's electronic properties.

Chemical Reactions Analysis

Reactions Involving Tungsten Nitride

Tungsten nitride participates in various chemical reactions that underscore its utility:

  1. Hydrogen Evolution Reaction:
    • Tungsten nitride serves as an efficient catalyst for hydrogen production from water splitting, demonstrating enhanced activity when doped with metals like cobalt or nickel .
  2. Oxidation Reactions:
    • In oxidative environments, tungsten nitride can react with oxygen to form tungsten oxides, which may limit its stability in certain applications.

Technical Details

The reactivity of tungsten nitride is influenced by its crystalline structure and surface area, making it a focal point for research in catalysis and materials science.

Mechanism of Action

Process and Data

The mechanism by which tungsten nitride catalyzes reactions such as hydrogen evolution involves several steps:

  1. Adsorption: Hydrogen molecules adsorb onto the surface of tungsten nitride.
  2. Dissociation: The adsorbed hydrogen molecules dissociate into atoms.
  3. Reaction: These hydrogen atoms then participate in further reactions to produce molecular hydrogen.

Density functional theory calculations indicate that the electronic structure of tungsten nitride plays a crucial role in optimizing these steps, particularly in reducing the energy barrier for hydrogen adsorption .

Physical and Chemical Properties Analysis

Physical Properties

  • Hardness: Tungsten nitride is known for its exceptional hardness, making it suitable for wear-resistant coatings.
  • Color: Typically appears as a dark brown or black powder.
  • Density: Varies with phase; cubic forms are denser than hexagonal forms.

Chemical Properties

  • Stability: Stable under inert atmospheres but can oxidize in air at elevated temperatures.
  • Conductivity: Exhibits metallic conductivity, making it useful in electronic applications.

Relevant data indicate that the hardness of tungsten nitride can exceed that of conventional hard coatings like titanium carbide .

Applications

Tungsten nitride has diverse applications across multiple fields:

  • Coatings: Used as hard coatings for cutting tools and wear-resistant surfaces due to its hardness and thermal stability.
  • Catalysis: Acts as a catalyst in electrochemical reactions, particularly in fuel cells and hydrogen production systems.
  • Electronics: Utilized in semiconductor devices owing to its conductive properties.
  • Biomedical Applications: Investigated for use in biocompatible coatings due to its inert nature.
Synthesis Methodologies of Tungsten Nitride

Physical Vapor Deposition Techniques

Physical vapor deposition (PVD) enables precise control over tungsten nitride film stoichiometry, crystallinity, and interfacial properties, making it indispensable for electronic and protective coatings.

Reactive Magnetron Sputtering for Phase-Controlled W₂N Films

Reactive magnetron sputtering in Ar-N₂ atmospheres facilitates the growth of thermally stable, phase-pure W₂N films. Key advancements include:

  • Process Optimization: Substrate temperature (≥800 K) and power density critically influence phase formation. Films deposited at 800 K exhibit superior thermal stability, retaining the β-W₂N structure (rock-salt cubic) after 50-hour annealing at 1200 K due to densified columnar microstructure and minimized grain boundary porosity [2].
  • Nitrogen Retention: Enhanced thermal stability correlates with optimized W-N bonding configurations. Films sputtered at 500 W power show negligible nitrogen loss up to 580°C in vacuum, preserving metallic conductivity (sheet resistance: ~15 Ω/sq) [7].
  • Microstructural Control: Cross-sectional SEM reveals dense, fibrous grains >100 nm in size. Post-annealing crack propagation along column boundaries underscores the role of microstructure in mechanical integrity [2].

Table 1: Deposition Parameters and Properties of Reactively Sputtered W₂N Films

Power Density (W/cm²)Substrate Temp. (K)N₂:Ar RatioPhaseThermal Stability LimitSheet Resistance (Ω/sq)
3.580014:86β-W₂N1200 K (50 h)15–20
5.830014:86Amorphous470 K>1000
8.170014:86Mixed580 K (phase segregation)50–200

DC Magnetron Sputtering for Tunable W:N Ratio in WNₓ Thin Films

DC magnetron sputtering allows dynamic tuning of the W:N ratio (x = 0.5–2.0) by modulating nitrogen partial pressure:

  • Stoichiometric Control: Increasing N₂ flow from 10% to 25% shifts film composition from nitrogen-deficient WN₀.₅ to over-stoichiometric WN₂.₀, confirmed by Rutherford backscattering spectroscopy (RBS) [5].
  • Electrical Properties: Conductivity transitions from metallic (10⁻⁵ Ω·cm) for WN to semiconducting (>10³ Ω·cm) for WN₂ due to electron localization in N-rich phases [7].
  • Optical Response: Over-stoichiometric films (WN₁.₈) exhibit plasmonic absorption in the near-infrared (NIR) region, enabling solar thermal applications [7].

Chemical Vapor Deposition (CVD) Approaches

CVD techniques facilitate dimensionally controlled growth of tungsten nitrides, particularly 2D configurations inaccessible via PVD.

Substrate-Stabilized Growth of Monolayer W₂N₃

Monolayer tungsten nitride (W₂N₃) synthesis leverages substrate interactions for stabilization:

  • SiO₂/Si-Assisted Growth: CVD on SiO₂/Si substrates yields uniform W₂N₃ monolayers. High-resolution TEM confirms grain boundaries (GBs) at twisted grain junctions with 15°–62° misorientation angles [1].
  • Grain Boundary Engineering: Wet etching with buffered oxide etchant (BOE) selectively attacks GBs, enabling optical visualization. GBs with 62° twist angles exhibit maximal etch resistance due to thermodynamic stability [1].
  • Electrical Impact: In-situ transport measurements reveal GBs impede conduction; 62° GBs reduce sheet conductance by 50% compared to single-crystalline regions due to carrier scattering [1].

Table 2: Properties of CVD-Grown Monolayer W₂N₃

SubstrateGrowth Temp. (°C)GB Visualization MethodGB Twist Angle StabilityConductance Reduction at GBs
SiO₂/Si850–900BOE wet etching62° > 15°50% at 62°

Van-der-Waals Epitaxy for 2D W₅N₆ Semimetals

Van-der-Waals (vdW) epitaxy on graphene enables synthesis of metastable 2D semimetallic tungsten nitrides:

  • Graphene-Templated Growth: Low-pressure CVD on graphene yields W₅N₆ nanosheets (2–5 layers) with vdW gap separation. Aberration-corrected STEM confirms a hexagonal lattice (a = 2.89 Å) [7].
  • Electronic Properties: Angle-resolved photoemission spectroscopy (ARPES) reveals Dirac cone-like band dispersion near the Fermi level, suggesting semimetallic behavior [7].

Solution-Based Synthesis Routes

Solution methods offer scalable routes to nanostructured tungsten nitrides but require precise control over precursor chemistry.

Precursor-Mediated Ammonia Nitridation for Nanopowders

Ammonia nitridation of solution-derived precursors enables rapid, scalable powder synthesis:

  • Dicyandiamide (C₂H₄N₄) Route: Solid-state reaction between Na₂WO₄ and C₂H₄N₄ at 600°C in air produces phase-pure WN nanoparticles (5.58 nm avg. size) within 30 minutes. This method bypasses inert gas requirements and reduces synthesis time >90% compared to conventional ammonolysis [4].
  • Spray Pyrolysis & Ammonolysis: Atomized tungstic acid precursors annealed in NH₃ at 700°C yield WN nanopowders (30–120 nm) with high phase purity. Precursor morphology dictates final particle size distribution [6].

Metal–Organic Framework (MOF)-Assisted β-to-δ Phase Transformation

MOF templates enable phase-selective synthesis of nitrogen-rich tungsten nitrides:

  • ZIF-8-Directed Synthesis: Zinc-based ZIF-8 infiltrated with Na₂WO₄ converts to mesoporous WC/WN composites upon nitridation (800°C, NH₃). Nitrogen content governs phase evolution: NH₃ flow rates >200 sccm promote δ-WN (hexagonal) over β-W₂N (cubic) due to enhanced nitrogen diffusion [3] [8].
  • Morphological Control: MOF-derived WN retains parent framework porosity (BET SA: 150–300 m²/g), creating interconnected networks ideal for electrocatalysis. Pt nanoparticles (3–5 nm) uniformly disperse on this support, enhancing methanol oxidation activity [3].

Table 3: Solution-Synthesized Tungsten Nitride Phases and Properties

Synthetic RoutePrecursorConditionsPhaseParticle SizeSurface Area (m²/g)
Dicyandiamide solid-stateNa₂WO₄ + C₂H₄N₄600°C, air, 30 minWN5–6 nm40–60
Spray pyrolysis + NH₃H₂WO₄ aerosols700°C, NH₃, 2 hWN30–120 nm20–50
MOF-assisted (ZIF-8)Na₂WO₄@ZIF-8800°C, NH₃, 4 hδ-WN10–20 nm150–300

Properties

CAS Number

37359-53-8

Product Name

Tungsten nitride

IUPAC Name

azanidylidenetungsten;azanylidynetungsten;tungsten

Molecular Formula

N2W3-

Molecular Weight

579.5 g/mol

InChI

InChI=1S/2N.3W/q;-1;;;

InChI Key

JKSJNSUDCKPRRW-UHFFFAOYSA-N

SMILES

[N-]=[W].N#[W].[W]

Canonical SMILES

[N-]=[W].N#[W].[W]

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